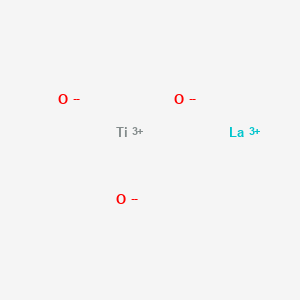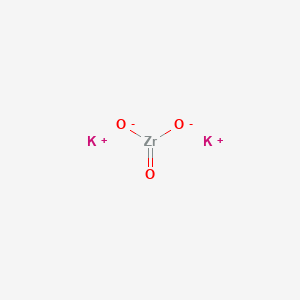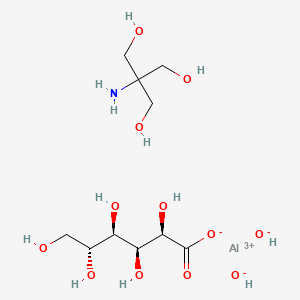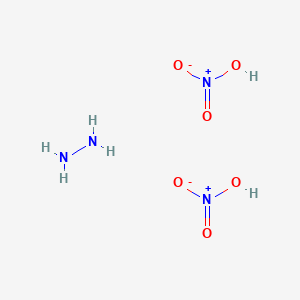
NICKEL ZINC IRON OXIDE NANOPOWDER 99+per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel zinc iron oxide nanopowder is a type of nanopowder composed of nickel, zinc, iron, and oxygen. It is known for its high magnetic susceptibility, high electrical resistivity, and excellent chemical stability. The compound is typically dark brown in color and has a molecular formula of NiZn(Fe2O2)2 with a molecular weight of 411.46 . Due to its nanoscale size, it exhibits unique properties that make it suitable for various applications in fields such as magnetic storage media, magnetic sensors, electromagnetic wave absorbers, catalysts, and biomedicine .
Mechanism of Action
Target of Action
Nickel Zinc Iron Oxide Nanopowder (NiZnFe4O4) is primarily targeted towards various industrial and technological applications due to its unique physical and chemical properties . The compound’s primary targets include magnetic storage media, magnetic sensors, electromagnetic wave absorbers, catalysts, and biomedical applications .
Mode of Action
The interaction of Nickel Zinc Iron Oxide Nanopowder with its targets is primarily physical, leveraging its magnetic properties. For instance, in magnetic storage media, the compound’s high magnetic susceptibility allows it to store data effectively . In catalysts, the compound facilitates various chemical reactions .
Biochemical Pathways
In biomedical applications, its magnetic properties can be used for targeted drug delivery or magnetic hyperthermia for cancer treatment .
Result of Action
The result of Nickel Zinc Iron Oxide Nanopowder’s action depends on its application. For example, in magnetic storage media, the result is effective data storage . In catalysts, the result is the facilitation of various chemical reactions .
Action Environment
The action, efficacy, and stability of Nickel Zinc Iron Oxide Nanopowder can be influenced by environmental factors such as temperature, humidity, and pH . For instance, its magnetic properties can be affected by temperature changes .
Preparation Methods
Nickel zinc iron oxide nanopowder can be synthesized using various methods. Some common synthetic routes include:
Co-precipitation Method: This involves the simultaneous precipitation of nickel, zinc, and iron salts in an alkaline medium. The resulting precipitate is then calcined to obtain the nanopowder.
Sol-Gel Method: In this method, metal alkoxides or metal salts are hydrolyzed and polymerized to form a gel, which is then dried and calcined to produce the nanopowder.
Hydrothermal Synthesis: This involves the reaction of metal salts in an aqueous solution at high temperatures and pressures to form the nanopowder.
Ball Milling: Mechanical milling of metal oxides can also be used to produce nickel zinc iron oxide nanopowder.
Industrial production methods often involve large-scale co-precipitation or sol-gel processes due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Nickel zinc iron oxide nanopowder undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxygen to form higher oxidation state compounds.
Reduction: It can be reduced by hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: Nickel zinc iron oxide can undergo substitution reactions where one metal ion is replaced by another metal ion in the lattice.
Common reagents used in these reactions include hydrogen, oxygen, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Nickel zinc iron oxide nanopowder has a wide range of scientific research applications, including:
Magnetic Materials: It is used in the fabrication of magnetic nanoparticles, magnetic fluids, and magnetic devices due to its excellent magnetic properties.
Energy Storage: It is utilized as an electrode material in lithium-ion batteries and supercapacitors.
Biomedical Applications: Due to its biocompatibility and magnetic properties, it is used in biomedical applications such as drug delivery, magnetic resonance imaging (MRI), and hyperthermia treatment.
Environmental Applications: The nanopowder is employed in environmental remediation processes to remove pollutants from wastewater and soil.
Sensor Technology: It is used as a sensing material in gas sensors, humidity sensors, and biosensors.
Electronics and Telecommunications: The nanopowder is used in the fabrication of spintronics devices, magnetic sensors, microwave devices, and electromagnetic wave absorbers.
Coatings and Pigments: These coatings find applications in the automotive, aerospace, and electronics industries.
Comparison with Similar Compounds
Nickel zinc iron oxide nanopowder can be compared with other similar compounds, such as:
Zinc Iron Oxide (ZnFe2O4): This compound also exhibits magnetic properties but lacks the additional magnetic susceptibility provided by nickel.
Nickel Iron Oxide (NiFe2O4): Similar to nickel zinc iron oxide, this compound has magnetic properties but does not include zinc, which can affect its electrical resistivity and chemical stability.
Copper Zinc Iron Oxide (CuZnFe2O4): This compound includes copper, which can alter its magnetic and catalytic properties compared to nickel zinc iron oxide.
Nickel zinc iron oxide nanopowder is unique due to its combination of nickel, zinc, and iron, which provides a balance of high magnetic susceptibility, electrical resistivity, and chemical stability .
Properties
CAS No. |
12645-50-0 |
|---|---|
Molecular Formula |
Fe2H8NiO4Zn |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
iron;nickel;zinc;tetrahydrate |
InChI |
InChI=1S/2Fe.Ni.4H2O.Zn/h;;;4*1H2; |
InChI Key |
ZRSQUVGYYDWRSE-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[Fe].[Fe].[Ni].[Zn] |
Canonical SMILES |
O.O.O.O.[Fe].[Fe].[Ni].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]](/img/structure/B576650.png)

![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)
![4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one](/img/structure/B576657.png)


![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)

![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)
![(1R,6R,11R,12R,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-6-hydroxy-7,7,16-trimethyltetracyclo[9.7.0.03,8.012,16]octadec-3(8)-ene-12-carboxylic acid](/img/structure/B576664.png)
